

# (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

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(2-Butyl-5-nitrobenzofuran-3-yl)(4methoxyphenyl)methanone

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# Technical Guide: (2-Butyl-5-nitrobenzofuran-3-yl) (4-methoxyphenyl) methanone

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

(2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone is a key chemical intermediate, primarily recognized for its crucial role in the synthesis of Dronedarone[1][2]. Dronedarone is an antiarrhythmic agent used in the management of atrial fibrillation and atrial flutter[1][2]. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of this benzofuran derivative.

### **Chemical and Physical Properties**

A summary of the known physical and chemical properties of **(2-Butyl-5-nitrobenzofuran-3-yl) (4-methoxyphenyl)methanone** and its closely related demethylated analogue is presented below. The methoxy derivative exhibits lower polarity compared to its hydroxyl counterpart[1].



Property	Value	Source
IUPAC Name	(2-butyl-5-nitro-1-benzofuran- 3-yl)-(4- methoxyphenyl)methanone	[3]
Synonyms	2-butyl-3-(4- methoxybenzoyl)-5- nitrobenzofuran	[3]
CAS Number	141627-42-1	[3]
Molecular Formula	C20H19NO5	[3][4]
Molecular Weight	353.37 g/mol	[4][5]
Boiling Point	537.7 °C at 760 mmHg	[4]
Appearance	Off-white crystalline powder	[6]
Solubility	Slightly soluble in chloroform and methanol.[2]	[2]
Storage	Room temperature, dry and sealed.[4] Can also be stored at -20°C.[5]	[4][5]

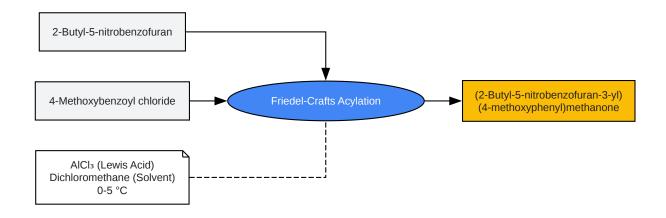
Note: Some physical properties, such as the melting point, are more readily available for the demethylated analogue, (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone (CAS: 141645-16-1), which is reported to have a melting point of 129-131°C[2].

#### **Synthesis**

The primary route for the synthesis of **(2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone** is through a Friedel-Crafts acylation of 2-butyl-5-nitrobenzofuran with 4-methoxybenzoyl chloride. This reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl<sub>3</sub>), in a chlorinated solvent like dichloromethane[1].

## **Synthetic Workflow**





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Caption: Synthetic workflow for (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone.

# Experimental Protocols Synthesis of (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone

A typical experimental procedure involves the slow addition of a solution of 4-methoxybenzoyl chloride to a cooled (0-5 °C) suspension of 2-butyl-5-nitrobenzofuran and aluminum chloride in dichloromethane[1]. The reaction mixture is stirred at this temperature until completion, which can be monitored by thin-layer chromatography (TLC)[1]. Upon completion, the reaction is quenched, and the product is extracted. Purification is generally achieved through recrystallization, for instance, from isopropanol, to yield the final product[1].

## **Analytical Characterization**

The structural elucidation and purity assessment of (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone are performed using standard analytical techniques.



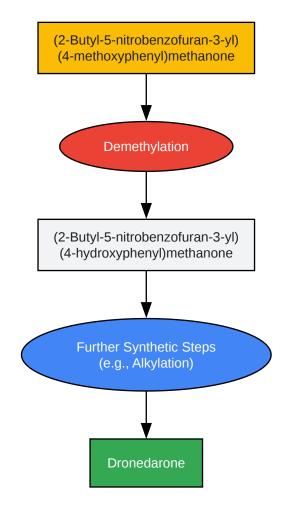
Technique	Expected Observations
<sup>1</sup> H NMR	Aromatic protons are expected in the range of $\delta$ 6.8–8.2 ppm. Signals corresponding to the butyl group and the methoxy group protons would also be present.
<sup>13</sup> C NMR	The carbonyl carbon is anticipated to appear around $\delta$ 190 ppm.
FT-IR	A characteristic C=O stretching vibration is expected around 1650 cm <sup>-1</sup> . The asymmetric stretching of the nitro group (NO <sub>2</sub> ) would likely be observed near 1520 cm <sup>-1</sup> .
Mass Spectrometry	The molecular ion peak corresponding to the molecular weight of the compound (353.37 g/mol ) would confirm its identity.

## **Biological Activity**

There is currently no substantial evidence to suggest that (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone possesses inherent biological activity. Its significance in the pharmaceutical field is primarily as a precursor in the synthesis of Dronedarone[1][2]. Dronedarone itself acts as a multi-channel blocker, inhibiting sodium, potassium, and calcium channels, which is central to its antiarrhythmic effects[1].

## **Logical Relationship in Dronedarone Synthesis**





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Caption: Role as a key intermediate in the synthesis of Dronedarone.

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- To cite this document: BenchChem. [(2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone chemical properties]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b031602#2-butyl-5-nitrobenzofuran-3-yl-4-methoxyphenyl-methanone-chemical-properties]

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